

# A Comprehensive Technical Guide to Ynamide Nomenclature and Classification

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For Researchers, Scientists, and Drug Development Professionals

### Introduction to Ynamides

Ynamides are a class of organic compounds characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group (EWG).[1] This structural feature distinguishes them from ynamines, where the nitrogen is not bonded to an EWG. The presence of the EWG significantly modulates the electronic properties of the alkyne, rendering ynamides more stable and synthetically versatile than their ynamine counterparts.[2] Ynamides possess a unique reactivity profile, with a nucleophilic  $\beta$ -carbon and an electrophilic  $\alpha$ -carbon, making them valuable building blocks in organic synthesis for the construction of complex nitrogen-containing molecules.[3][4]

### **Ynamide Nomenclature**

The systematic naming of ynamides follows the principles of IUPAC nomenclature for amides. [5][6][7] The core of the name is derived from the corresponding amide, and the alkynyl group is treated as a substituent on the nitrogen atom, indicated by the locant N.

### General Rules:

• Identify the Parent Amide: The portion of the molecule containing the carbonyl group and the nitrogen atom is named as the parent amide. This is done by replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amide".[7][8]



- Name the Alkynyl Substituent: The group containing the carbon-carbon triple bond attached to the nitrogen is named as an alkynyl substituent (e.g., ethynyl, phenylethynyl).
- Combine the Names: The alkynyl substituent is prefixed to the parent amide name, preceded by the locant N to indicate its position on the nitrogen atom. If other substituents are present on the nitrogen, they are also designated with an N locant and listed alphabetically.[9]

### Examples:

- N-(Phenylethynyl)acetamide: An acetamide where a phenylethynyl group is attached to the nitrogen.
- N-Methyl-N-(phenylethynyl)benzamide: A benzamide with both a methyl and a phenylethynyl group on the nitrogen.
- But-2-ynamide: A simple primary ynamide derived from but-2-ynoic acid.[10]

### **Classification of Ynamides**

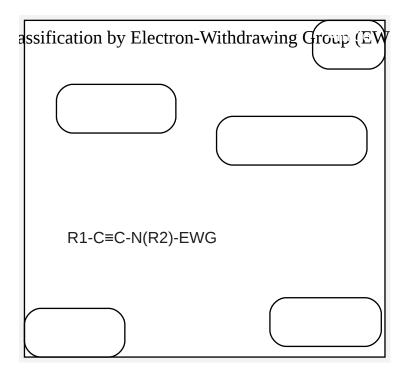
Ynamides are primarily classified based on the nature of the electron-withdrawing group (EWG) attached to the nitrogen atom. This classification is crucial as the EWG dictates the stability and reactivity of the ynamide.[2][11]

### Major Classes of Ynamides:

- Sulfonamides: The nitrogen is part of a sulfonamide group (-SO<sub>2</sub>-). These are among the most common and stable ynamides.
- Carbamates: The nitrogen is part of a carbamate group (-O-C(O)-). These are also widely used in synthesis.
- Oxazolidinones and Imidazolidinones: The nitrogen is part of a cyclic urea or carbamate,
   often a chiral auxiliary, which allows for stereoselective reactions.[11]
- Lactams: The nitrogen is part of a cyclic amide.
- Amides: The nitrogen is acylated with a simple acyl group. These are generally less stable than sulfonamide or carbamate-derived ynamides.



The general structure of these classes is depicted below:



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Caption: Classification of ynamides based on the electron-withdrawing group.

# Data Presentation Spectroscopic Data

The following table summarizes typical spectroscopic data for ynamides. The exact values can vary depending on the substituents.

Spectroscopic Data	Functional Group	Typical Range	Reference
IR Spectroscopy (cm <sup>-1</sup> )	C≡C (alkyne stretch)	2240 - 2260	[12][13]
C=O (amide I band)	1700 - 1760	[12][13]	
<sup>13</sup> C NMR Spectroscopy (ppm)	C≡C-N	70 - 85	[12][14][15]
C≡C-N	80 - 95	[12][14][15]	



Table 1: Typical Spectroscopic Data for Ynamides.

# **Physicochemical Properties**

The following table presents some calculated physicochemical properties for the simple ynamide, but-2-ynamide.

Property	Value	Reference
Molecular Weight	83.09 g/mol	[10]
XLogP3	0.1	[10]
Hydrogen Bond Donor Count	1	[10]
Hydrogen Bond Acceptor Count	1	[10]
Rotatable Bond Count	1	[10]

Table 2: Calculated Physicochemical Properties of But-2-ynamide.

# Experimental Protocols Copper-Catalyzed Synthesis of Ynamides from Terminal Alkynes

This protocol describes a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction of a secondary amide with a terminal alkyne.[12]

### Materials:

- N-methyl-p-toluenesulfonamide
- Phenylacetylene
- Cu(OTf)2
- 1-methylbenzimidazole



- 3 Å molecular sieves
- Toluene
- Oxygen atmosphere

#### Procedure:

- To a reaction vessel, add N-methyl-p-toluenesulfonamide (3.0 equiv.), phenylacetylene (1.0 equiv.), Cu(OTf)<sub>2</sub> (0.2 equiv.), 1-methylbenzimidazole (0.4 equiv.), and 3 Å molecular sieves (360 mg per 1.0 mmol of alkyne).
- Add toluene to achieve a concentration of 0.25 M with respect to the alkyne.
- Establish an oxygen atmosphere in the reaction vessel.
- Stir the reaction mixture at room temperature for 20 hours.
- Upon completion (monitored by TLC), the reaction mixture is purified by column chromatography on silica gel to afford the desired ynamide.

# Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

This protocol details the gold-catalyzed cyclization of an ynamide to form an indene derivative. [16]

### Materials:

- Ynamide substrate (e.g., ortho-alkynylaryl-substituted ynamide)
- Gold-complex catalyst (e.g., IPrAuNTf<sub>2</sub>)
- Dichloromethane (freshly distilled)
- Argon atmosphere

### Procedure:

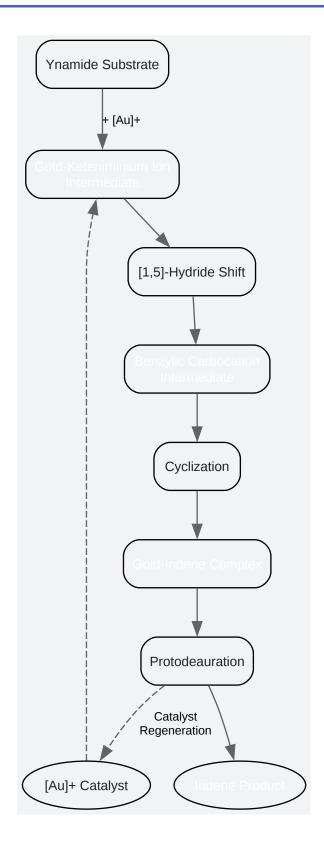


- Charge an oven-dried 5 mL round-bottom flask with the ynamide (250 μmol) and the goldcomplex catalyst (5 mol %, 13 μmol).
- Fit the flask with a rubber septum, and evacuate under high vacuum and backfill with argon three times.
- Add freshly distilled dichloromethane (3 mL) via syringe.
- Stir the resulting mixture at room temperature for 20 hours.
- After the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography to isolate the indene product.

# Signaling Pathways and Experimental Workflows Gold-Catalyzed Ynamide Cyclization Pathway

Ynamides are excellent substrates in gold-catalyzed reactions, often proceeding through highly reactive keteniminium ion intermediates. The following diagram illustrates a plausible pathway for the gold-catalyzed intramolecular hydroalkylation of an ynamide to an indene.[16][17]





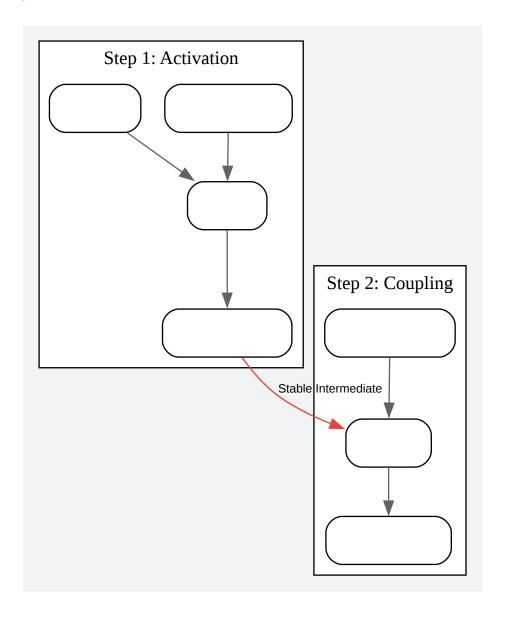
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Caption: Gold-catalyzed intramolecular hydroalkylation of an ynamide.



## **Ynamide-Mediated Peptide Synthesis Workflow**

Ynamides have emerged as effective coupling reagents for peptide synthesis, offering a racemization-free method. [18][19] The workflow involves a one-pot, two-step process where a stable  $\alpha$ -acyloxyenamide active ester is formed as an intermediate.



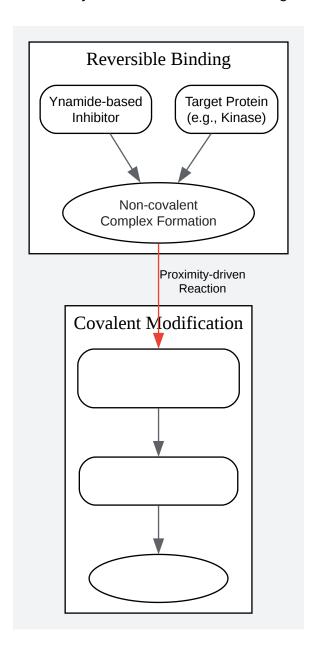
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Caption: Workflow for ynamide-mediated peptide bond formation.

# Ynamides as Covalent Inhibitors: A Mechanistic Pathway



Ynamides can act as electrophilic warheads in covalent inhibitors, targeting nucleophilic residues in proteins, such as the carboxylates of aspartate and glutamate.[20] This provides a novel mechanism for irreversible enzyme inhibition, crucial in drug development.



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Caption: Mechanism of covalent inhibition by an ynamide electrophile.

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